molecular formula C6H6N2O2 B13509135 2-Amino-4-hydroxynicotinaldehyde

2-Amino-4-hydroxynicotinaldehyde

Cat. No.: B13509135
M. Wt: 138.12 g/mol
InChI Key: HFARKXFREBNPMF-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxynicotinaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 2-position and a hydroxyl group at the 4-position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxynicotinaldehyde typically involves the reaction of 2-amino-4-hydroxypyridine with an appropriate aldehyde under controlled conditions. One common method involves the use of hydrobromic acid in refluxing acetic acid to facilitate the reaction . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

    2-Amino-4-hydroxyquinoline: Similar in structure but with a quinoline ring instead of a pyridine ring.

    2-Amino-4-hydroxybenzaldehyde: Similar functional groups but with a benzene ring instead of a pyridine ring.

Uniqueness: 2-Amino-4-hydroxynicotinaldehyde is unique due to its specific arrangement of functional groups on the nicotinaldehyde ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

2-amino-4-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C6H6N2O2/c7-6-4(3-9)5(10)1-2-8-6/h1-3H,(H3,7,8,10)

InChI Key

HFARKXFREBNPMF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)C=O)N

Origin of Product

United States

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